![molecular formula C12H14N4O6 B14067930 Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate CAS No. 100121-01-5](/img/structure/B14067930.png)
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. It is a derivative of 2,4-dinitrophenylhydrazine, which is frequently used as a reagent for the characterization of aldehydes and ketones
Métodos De Preparación
The synthesis of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with butyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it an effective reagent for the detection and characterization of aldehydes and ketones. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .
Comparación Con Compuestos Similares
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: This compound has a trimethoxy group instead of the butyl group, leading to different chemical properties and applications.
2,4-dinitrophenylhydrazine: The parent compound, widely used for the characterization of carbonyl compounds.
Propiedades
Número CAS |
100121-01-5 |
|---|---|
Fórmula molecular |
C12H14N4O6 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
butyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H14N4O6/c1-2-3-6-22-12(17)8-13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-5,7-8,14H,2-3,6H2,1H3 |
Clave InChI |
LVJOUBJVDHDPNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



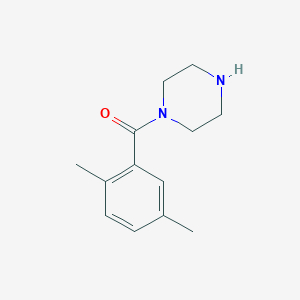

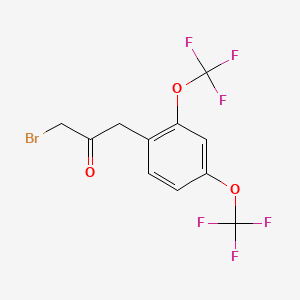


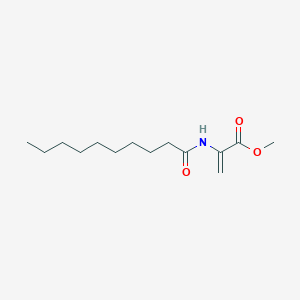
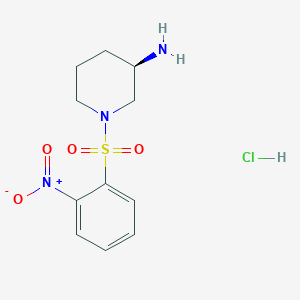
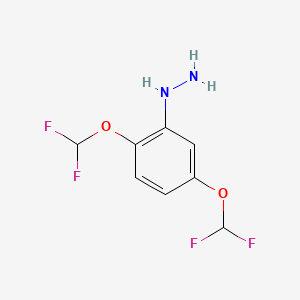
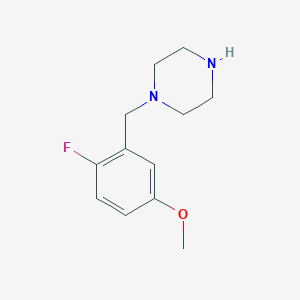

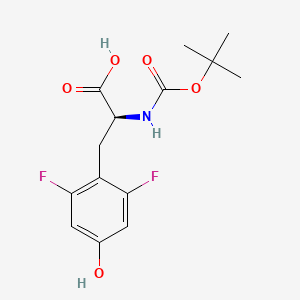
![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
